molecular formula C16H24N4O B14009776 N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine CAS No. 7403-19-2

N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine

Cat. No.: B14009776
CAS No.: 7403-19-2
M. Wt: 288.39 g/mol
InChI Key: RXLGZQKBOPHDAF-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is a complex organic compound with the molecular formula C16H24N4O. This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and a propanediamine chain with diethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- typically involves the reaction of 1,3-propanediamine with 7-methoxy-5-quinoxaline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoxaline compounds.

Scientific Research Applications

1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N-diethyl-: A simpler analog without the quinoxaline ring.

    1,3-Propanediamine, N,N-dimethyl-: Another analog with dimethyl substitutions instead of diethyl.

    N,N’-Diethyl-1,3-propanediamine: A related compound with similar structural features.

Uniqueness

1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the methoxy-substituted quinoxaline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

7403-19-2

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine

InChI

InChI=1S/C16H24N4O/c1-4-20(5-2)10-6-7-17-14-11-13(21-3)12-15-16(14)19-9-8-18-15/h8-9,11-12,17H,4-7,10H2,1-3H3

InChI Key

RXLGZQKBOPHDAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=CC(=CC2=NC=CN=C12)OC

Origin of Product

United States

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